molecular formula C14H11FN2O3 B12571337 N-(4-fluorobenzyl)-4-nitrobenzamide

N-(4-fluorobenzyl)-4-nitrobenzamide

Cat. No.: B12571337
M. Wt: 274.25 g/mol
InChI Key: JNVXYLPECATQFV-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-4-nitrobenzamide: is an organic compound that features a benzamide core substituted with a 4-fluorobenzyl group and a 4-nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with 4-fluorobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow techniques and the use of more efficient catalysts to increase yield and reduce reaction time. The purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorobenzyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Reduction: 4-aminobenzyl-4-nitrobenzamide.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-fluorobenzyl)-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: The compound is also used in the development of materials with specific properties, such as polymers and coatings, due to its functional groups that can undergo further chemical modifications.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-4-nitrobenzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes critical for cell wall synthesis.

Comparison with Similar Compounds

    N-(4-fluorobenzyl)-4-aminobenzamide: Similar structure but with an amine group instead of a nitro group.

    N-(4-chlorobenzyl)-4-nitrobenzamide: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness: N-(4-fluorobenzyl)-4-nitrobenzamide is unique due to the presence of both a fluorine atom and a nitro group, which can impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H11FN2O3

Molecular Weight

274.25 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-nitrobenzamide

InChI

InChI=1S/C14H11FN2O3/c15-12-5-1-10(2-6-12)9-16-14(18)11-3-7-13(8-4-11)17(19)20/h1-8H,9H2,(H,16,18)

InChI Key

JNVXYLPECATQFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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